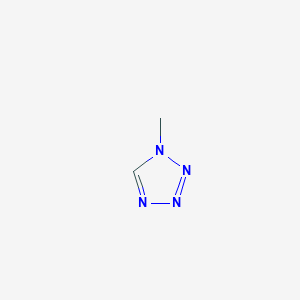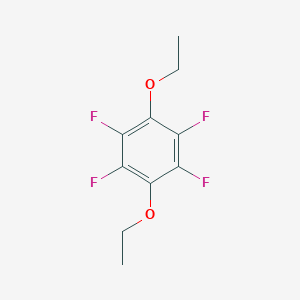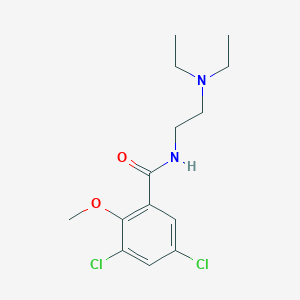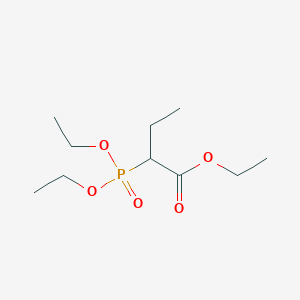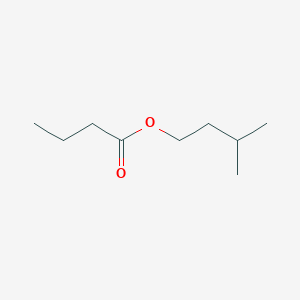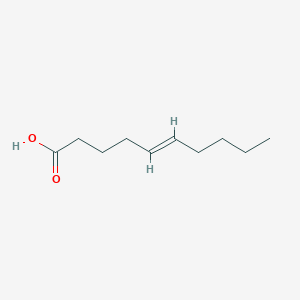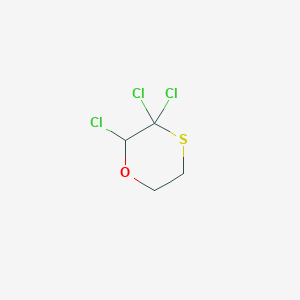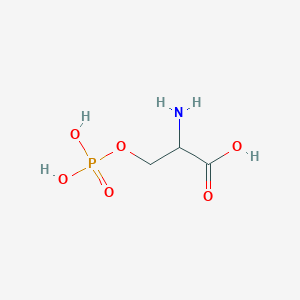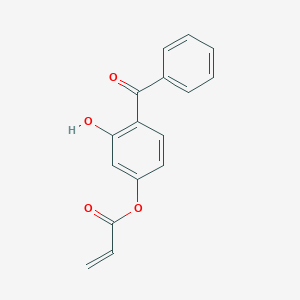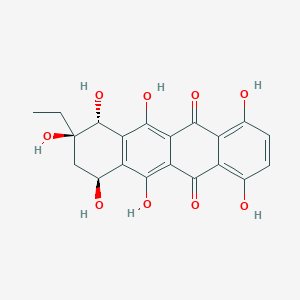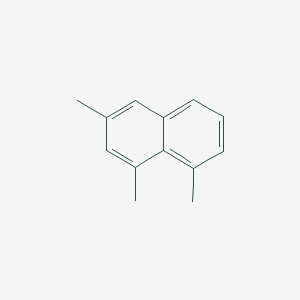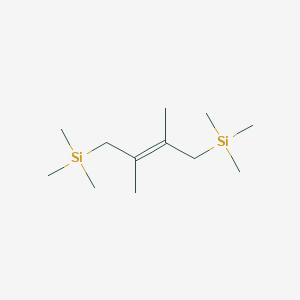
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, E-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, E-), also known as divinyltetramethyldisiloxane, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents and has a boiling point of 138°C. Silane has many applications in various fields, such as organic chemistry, materials science, and biochemistry.
科学研究应用
Silane has many applications in scientific research. It is commonly used as a monomer in the synthesis of silicone polymers, which have many industrial and biomedical applications. Silane can also be used as a crosslinking agent in the synthesis of hydrogels, which have potential applications in drug delivery and tissue engineering. Silane is also used as a reagent in organic synthesis, where it can be used to introduce a vinyl group into organic molecules.
作用机制
The mechanism of action of silane is not well understood. It is believed that silane can react with various functional groups, such as hydroxyl groups and carboxylic acids, to form covalent bonds. Silane can also interact with biological molecules, such as proteins and nucleic acids, to alter their structure and function.
生化和生理效应
Silane has been shown to have various biochemical and physiological effects. In vitro studies have shown that silane can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Silane has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that silane can reduce the severity of liver damage and improve insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
Silane has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. Silane is also compatible with many organic solvents and can be used in a wide range of reaction conditions. However, silane has some limitations. It is a highly reactive compound that can be difficult to handle, and it can react with water and air to form siloxane polymers, which can interfere with some experiments.
未来方向
There are many future directions for research on silane. One area of interest is the development of new methods for the synthesis of silane and its derivatives. Another area of interest is the investigation of the mechanism of action of silane and its interactions with biological molecules. Additionally, there is potential for the use of silane in biomedical applications, such as drug delivery and tissue engineering. Further research is needed to fully understand the potential of silane in these areas.
Conclusion
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, E-), is a versatile chemical compound that has many applications in scientific research. It can be synthesized by the reaction of tetramethyldisiloxane with sodium or potassium hydride in the presence of a palladium catalyst. Silane has many applications in various fields, such as organic chemistry, materials science, and biochemistry. It has various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Silane has several advantages for lab experiments, but it also has some limitations. There are many future directions for research on silane, including the development of new synthesis methods and investigation of its potential in biomedical applications.
合成方法
Silane can be synthesized by the reaction of tetramethyldisiloxane with sodium or potassium hydride in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed cross-coupling reaction between tetramethyldisiloxane and vinyltrimethylsilane, followed by elimination of hydrogen gas. The yield of silane can be improved by using a higher concentration of the catalyst and a higher reaction temperature.
属性
CAS 编号 |
16109-37-8 |
|---|---|
产品名称 |
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, E- |
分子式 |
C12H28Si2 |
分子量 |
228.52 g/mol |
IUPAC 名称 |
[(E)-2,3-dimethyl-4-trimethylsilylbut-2-enyl]-trimethylsilane |
InChI |
InChI=1S/C12H28Si2/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h9-10H2,1-8H3/b12-11+ |
InChI 键 |
NWOONZIQJRZSMV-VAWYXSNFSA-N |
手性 SMILES |
C/C(=C(/C)\C[Si](C)(C)C)/C[Si](C)(C)C |
SMILES |
CC(=C(C)C[Si](C)(C)C)C[Si](C)(C)C |
规范 SMILES |
CC(=C(C)C[Si](C)(C)C)C[Si](C)(C)C |
同义词 |
Silane,2,3-dimethyl-2-butene-1,4-diyl)bis[trimethyl-E- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



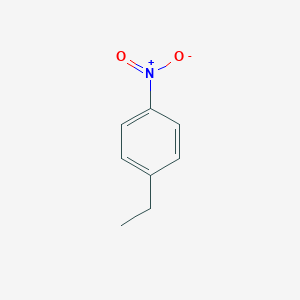
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
